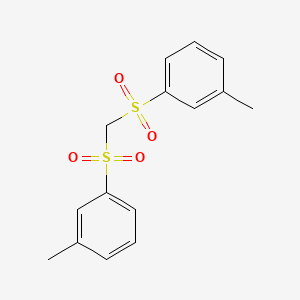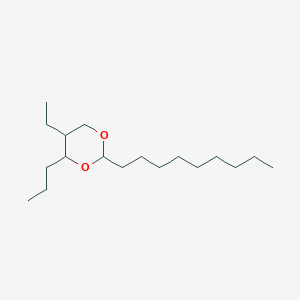![molecular formula C17H10O3 B14739325 11-Hydroxy-12H-benzo[b]xanthen-12-one CAS No. 5530-11-0](/img/structure/B14739325.png)
11-Hydroxy-12H-benzo[b]xanthen-12-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Hydroxy-12H-benzo[b]xanthen-12-one is a compound belonging to the xanthone family, which is characterized by a dibenzo-γ-pyrone structure. Xanthones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Hydroxy-12H-benzo[b]xanthen-12-one can be achieved through various methods. One common approach involves the reaction of 1-naphthol or 2-naphthol with aldehydes and 1,3-diketones in the presence of catalysts such as graphene oxide or sulfated graphene nanosheets . This method is considered environmentally friendly as it uses water as the reaction medium.
Another method involves the use of gold(I)-catalyzed aromaticity-driven double 6-endo cascade cyclization . This strategy allows for the efficient synthesis of both 12H-benzo[a]xanthen-12-ones and benzo[a]acridin-12(7H)-ones, which are important scaffolds in bioactive compounds.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable solid acid catalysts and aqueous media is preferred to minimize environmental impact and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
11-Hydroxy-12H-benzo[b]xanthen-12-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The hydroxyl group at the 11th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a versatile synthon for the synthesis of more complex molecules.
Industry: It is used in the development of pH-sensitive fluorescent materials and photodynamic therapy agents.
Mecanismo De Acción
The mechanism of action of 11-Hydroxy-12H-benzo[b]xanthen-12-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit topoisomerase I and II, enzymes involved in DNA replication and repair . This inhibition leads to the accumulation of DNA breaks, ultimately inducing apoptosis in cancer cells. Additionally, the compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative stress .
Comparación Con Compuestos Similares
11-Hydroxy-12H-benzo[b]xanthen-12-one can be compared with other xanthone derivatives, such as:
1,3,7-Trihydroxy-12H-benzo[b]xanthen-12-one: Known for its potent cytotoxicity against liver cancer cells.
11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one: Exhibits similar biological activities but with different substitution patterns.
12H-benzo[a]xanthen-12-ones: These compounds share a similar core structure but differ in their biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications.
Propiedades
Número CAS |
5530-11-0 |
|---|---|
Fórmula molecular |
C17H10O3 |
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
11-hydroxybenzo[b]xanthen-12-one |
InChI |
InChI=1S/C17H10O3/c18-16-11-6-2-1-5-10(11)9-14-15(16)17(19)12-7-3-4-8-13(12)20-14/h1-9,18H |
Clave InChI |
RQXGNVPZIYYSNJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C(=C2O)C(=O)C4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


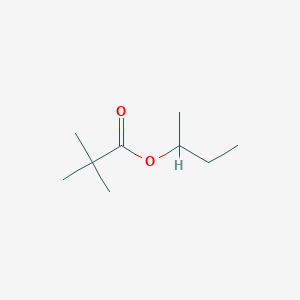
![[2-(2-Methoxybenzoyl)phenyl]-phenylmethanone](/img/structure/B14739249.png)
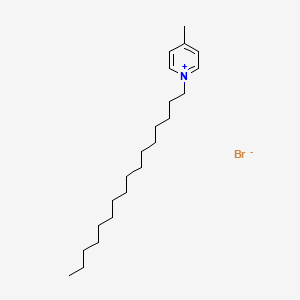
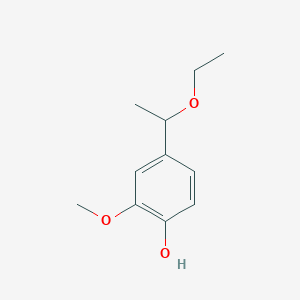

![3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B14739268.png)
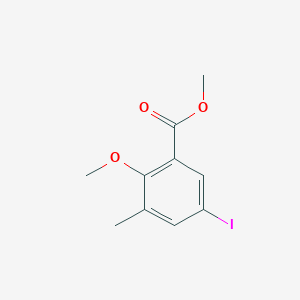
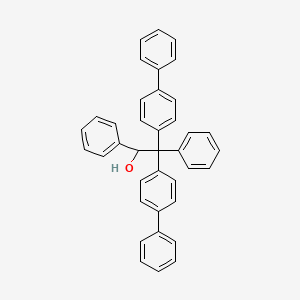
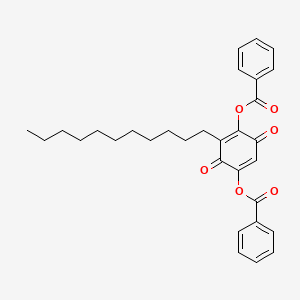
![2-[2-(3-Tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14739281.png)
